Welcome to the BenchChem Online Store!
molecular formula C8H14 B147605 Vinylcyclohexane CAS No. 695-12-5

Vinylcyclohexane

Cat. No. B147605
M. Wt: 110.2 g/mol
InChI Key: LDLDYFCCDKENPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05990033

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]

Inputs

Step One
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymerization conditions of Example 5
CUSTOM
Type
CUSTOM
Details
excess of 260° C.
CUSTOM
Type
CUSTOM
Details
Molar ratios of reactants and results

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1CCCCC1
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05990033

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C1(C)C=CC=CC=1.C1(C([Ti]C([Si](C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)[Si](C)(C)C)C=CC=CC=1>[CH2:35]=[CH:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[CH:36]([CH:37]1[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1)=[CH2:35].[CH:36]([CH:37]1[CH2:42][CH2:41][CH:40]=[CH:39][CH2:38]1)=[CH2:35]

Inputs

Step One
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)C([Si](C)(C)C)(C1=CC=CC=C1)[Ti]C(C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymerization conditions of Example 5
CUSTOM
Type
CUSTOM
Details
excess of 260° C.
CUSTOM
Type
CUSTOM
Details
Molar ratios of reactants and results

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(=C)C1CCCCC1
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.